Home > Products > Screening Compounds P44884 > (R)-donepezil(1+)
(R)-donepezil(1+) -

(R)-donepezil(1+)

Catalog Number: EVT-1567047
CAS Number:
Molecular Formula: C24H30NO3+
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-donepezil(1+) is a piperidinium ion resulting from the protonation of the amino group of (R)-donepezil. It is a conjugate acid of a (R)-donepezil. It is an enantiomer of a (S)-donepezil(1+).
Overview

(R)-donepezil(1+) is a chiral compound primarily recognized for its application in the treatment of Alzheimer's disease. It functions as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. This compound is a derivative of donepezil, which has been extensively studied and utilized in clinical settings.

Source

(R)-donepezil(1+) is synthesized from various precursors through several chemical reactions. The compound is derived from the indanone and piperidine moieties, which are integral to its structure and biological activity .

Classification

(R)-donepezil(1+) belongs to the class of compounds known as acetylcholinesterase inhibitors. It is specifically classified as a quaternary ammonium compound due to the presence of a positively charged nitrogen atom in its structure, which plays a crucial role in its mechanism of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-donepezil(1+) typically involves several key steps:

  1. Aldol Condensation: The initial step involves the aldol condensation reaction between indanone derivatives and piperidine-based compounds. This reaction can be catalyzed using various methods, including traditional heating or modern techniques such as ultrasound or microwave-assisted synthesis, which enhance yields and reduce reaction times .
  2. Hydrolysis and Decarboxylation: Following the initial condensation, hydrolysis and decarboxylation steps are employed to form the desired product. For instance, 2-alkoxycarbonyl-1-indanones are reacted with (4-pyridinyl)methyl halides, followed by hydrolysis to yield intermediates that are further processed .
  3. Hydrogenation: The final step often includes hydrogenation processes to reduce double bonds within the structure, converting intermediates into (R)-donepezil(1+) with high purity .

Various patents detail these synthetic pathways, emphasizing improvements in yield and efficiency through greener chemistry approaches and novel catalytic methods .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (R)-donepezil(1+) involves several notable reactions:

  1. Acetylcholinesterase Inhibition: The primary reaction of interest is the inhibition of acetylcholinesterase, where (R)-donepezil(1+) binds to the active site of the enzyme, preventing substrate access and thus increasing acetylcholine levels in synaptic clefts .
  2. Demethylation Reactions: Derivatives of donepezil undergo demethylation to explore variations in activity against acetylcholinesterase. These reactions often utilize iodocyclohexane as a demethylating agent .
  3. Hydrogenation Processes: The hydrogenation reactions are critical for converting unsaturated intermediates into fully saturated products, enhancing their pharmacological profiles .
Mechanism of Action

Process and Data

The mechanism by which (R)-donepezil(1+) exerts its effects involves several key steps:

  1. Binding to Acetylcholinesterase: The positively charged nitrogen atom interacts with negatively charged residues in the active site of acetylcholinesterase.
  2. Inhibition of Enzyme Activity: Upon binding, (R)-donepezil(1+) forms a stable complex that inhibits the enzyme's ability to hydrolyze acetylcholine.
  3. Increased Acetylcholine Levels: As a result of this inhibition, there is an increase in acetylcholine concentration at cholinergic synapses, leading to improved neurotransmission in patients with Alzheimer's disease .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: (R)-donepezil(1+) is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Melting Point: The compound typically exhibits a melting point range that reflects its crystalline nature.
  • Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for understanding how (R)-donepezil(1+) can be formulated into effective pharmaceutical preparations.

Applications

Scientific Uses

(R)-donepezil(1+) has significant applications in both clinical and research settings:

  • Alzheimer's Disease Treatment: It is primarily used for managing symptoms associated with Alzheimer's disease by enhancing cholinergic function.
  • Research on Neurodegenerative Diseases: Ongoing studies investigate its efficacy against other neurodegenerative disorders by exploring its mechanism of action and potential modifications that enhance its therapeutic profile .
  • Development of Analog Compounds: Researchers continue to synthesize analogs of donepezil to improve selectivity and potency against various targets involved in cognitive decline .
Stereochemical Characterization of (R)-Donepezil(1+)

Chiral Center Configuration Analysis

(R)-Donepezil(1+) possesses a single stereogenic center at the carbon atom adjacent to the indanone ring system (C2 position), resulting in two enantiomeric forms: the (R)-enantiomer and its (S)-counterpart. The chiral center arises from the tetrahedral bonding of the carbon atom to four distinct substituents: a hydrogen atom, a methylene bridge linked to the piperidine ring, the indanone carbonyl group, and the indanone ring system itself (Figure 1). This configuration fundamentally dictates the molecule's three-dimensional shape and its subsequent biological interactions [1] [6].

The molecular formula of (R)-donepezil base is C₂₄H₂₉NO₃, with a molar mass of 379.50 g/mol. Its absolute configuration is assigned as R based on the Cahn-Ingold-Prelog priority rules. The priority order of the substituents attached to the chiral carbon is: 1) Indanone carbonyl oxygen (highest priority due to atomic number), 2) Indanone ring system (specifically, the C1 carbon of the fused phenyl ring), 3) Methylene group (-CH₂-) connected to the piperidine nitrogen, and 4) Hydrogen atom (lowest priority). Tracing the path from the highest to the second-highest to the third-highest priority substituent defines a clockwise direction, confirming the R designation [6] [9].

  • Table 1: Key Molecular Properties of (R)-Donepezil(1+)
  • Interactive table - sort by property or value
PropertyValueSignificance
Molecular FormulaC₂₄H₂₉NO₃ (Base)Defines atomic composition
Molar Mass379.50 g/molRelates to pharmacokinetic properties (distribution, diffusion)
Chiral CenterC2 (Indanone-Piperidine linker)Determines enantiomeric identity and receptor binding complementarity
Absolute ConfigurationRDictates specific 3D orientation essential for AChE gorge binding geometry
Calculated log P (Octanol-Water)~3.5 (Estimated)Indicates lipophilicity, influencing blood-brain barrier penetration
pKa (Tertiary amine)~8.9 (Estimated)Governs protonation state at physiological pH (major species: protonated, +1)

Accurate enantiomeric separation is critical for pharmacological studies. This separation is typically achieved using chiral stationary phases in high-performance liquid chromatography (HPLC). A validated method employs a Chiralpak AD-H column with a mobile phase consisting of hexane/ethanol/methanol (75:20:5, v/v/v) plus 0.3% triethylamine, enabling baseline resolution of the (R)- and (S)-enantiomers of donepezil and its desmethyl metabolites. Detection is performed via UV absorbance at 270 nm [4]. Liquid chromatography coupled with electrospray tandem mass spectrometry (LC-ESI-MS/MS) using an avidin-conjugated chiral column has also proven highly effective for the simultaneous determination and quantification of the enantiomers in complex biological matrices like plasma [1].

Absolute Configuration Determination via X-ray Crystallography

The unequivocal determination of the absolute configuration of (R)-donepezil(1+) bound to its primary target, acetylcholinesterase (AChE), was achieved through high-resolution X-ray crystallography. The complex of Torpedo californica AChE (TcAChE) with donepezil (PDB entry 1EVE, resolution 2.50 Å) initially provided the structural framework. However, the deposited structure exhibited conformational strain and electron density ambiguities, particularly around the C28 atom (equivalent to the chiral center carbon) of donepezil [3].

To resolve these uncertainties and obtain a more accurate model of the bound conformation and absolute configuration, advanced parallel Quantum Mechanical/Molecular Mechanical (QM/MM) X-ray refinement techniques were applied. This sophisticated approach combines the accuracy of quantum mechanics (specifically, ab initio methods based on density functionals like M06-2x, which were validated against highly accurate MP2/complete basis set (CBS) calculations for donepezil's conformational energies) for the ligand and its immediate protein environment with the computational efficiency of molecular mechanics for the rest of the protein system [3] [9].

The QM/MM re-refinement significantly improved the model. Key outcomes included:

  • Resolution of Ambiguity: The electron density surrounding the chiral carbon (C28 in PDB 1EVE) became clearly interpretable after re-refinement against the experimental X-ray diffraction data, confirming the R configuration of the active enantiomer bound within the enzyme gorge.
  • Reduced Strain Energy: The conformational strain energy of the bound donepezil molecule was drastically reduced by 93% compared to the originally deposited structure. This indicates a much more energetically favorable binding pose consistent with the R enantiomer's configuration.
  • Precise Interaction Mapping: The refined structure revealed critical details of the interaction between the protonated piperidine nitrogen of (R)-donepezil(1+) and the aromatic residues lining the catalytic anionic site (CAS), primarily Trp84, via a cation-π interaction. Furthermore, the indanone ring was precisely positioned for optimal π-π stacking with Trp279 at the peripheral anionic site (PAS), confirming the dual-site binding mechanism characteristic of donepezil's high potency [3] [9].
  • Figure 1: Binding Mode of (R)-Donepezil(1+) in TcAChE Active Site Gorge (Based on QM/MM Refined PDB Structure)
  • (Visualization showing (R)-donepezil(1+) (stick model, C: green; N: blue; O: red) within the TcAChE gorge (protein surface). Key interactions highlighted: Cation-π between protonated piperidine N+ and Trp84 indole ring (CAS); π-π stacking between indanone ring and Trp279 indole ring (PAS); Bottleneck residue Phe330 also shown.)

This crystallographically validated R absolute configuration provides the definitive structural basis for understanding the stereoselective binding affinity and inhibitory potency of donepezil enantiomers towards AChE.

Comparative Stereoelectronic Properties of (R)- vs (S)-Enantiomer

The distinct three-dimensional arrangements of the (R)- and (S)-donepezil enantiomers confer significantly different stereoelectronic properties, which translate directly into profound differences in their biological activity, primarily their inhibitory potency against acetylcholinesterase (AChE).

  • Binding Affinity and Inhibitory Potency: The (R)-enantiomer is markedly superior to the (S)-enantiomer as an AChE inhibitor. Pharmacokinetic studies in humans after oral administration of racemic donepezil consistently showed higher plasma levels of the (S)-enantiomer. Counterintuitively, this is attributed to the significantly more efficient metabolism and clearance of the pharmacologically active (R)-enantiomer. Crucially, despite lower plasma concentrations, the (R)-enantiomer is responsible for the vast majority of the AChE inhibitory effect observed in vivo [1] [2]. This is starkly illustrated by in vitro studies using human AChE (hAChE), where the (R)-enantiomer (IC₅₀ = 19.2 ± 3.0 nM) exhibits approximately 20-fold greater potency than the (S)-enantiomer (IC₅₀ = 380 ± 45 nM) (Table 2) [9]. This dramatic eudismic ratio (potency ratio of eutomer to distomer) underscores the critical importance of the correct (R) stereochemistry for optimal target engagement.

  • Table 2: Comparative Inhibitory Potency of Donepezil Enantiomers Against Human AChE (hAChE)

  • Interactive table - sort by IC50 or Enantiomeric Ratio
EnantiomerhAChE IC₅₀ (nM) (Mean ± SEM)Enantiomeric Ratio (vs (R))Inhibition Constant (Ki, nM)Inhibition Mode
(R)-Donepezil19.2 ± 3.01 (Reference)19.1 ± 1.4Mixed
(S)-Donepezil380 ± 45~20 (Less Active)93.4 ± 3.2Mixed
Racemic Mixture36.5 ± 5.4~246.6 ± 3.6Mixed
Reference (Donepezil HCl)16.1 ± 2.7-12.7 ± 1.0Mixed
  • Molecular Basis for Potency Difference: Computational docking studies and analysis of the QM/MM refined crystal structure provide the structural rationale for this potency difference:
  • Optimal CAS Positioning: The R configuration orients the protonated piperidine moiety of donepezil(1+) optimally within the Catalytic Anionic Site (CAS) of AChE. This allows for a strong, energetically favorable cation-π interaction between the positively charged nitrogen and the electron-rich indole ring of the conserved residue Trp84. The (S)-enantiomer, due to the inverted stereochemistry, positions its piperidine group sub-optimally relative to Trp84, resulting in a weaker electrostatic interaction [3] [9].
  • Complementary PAS Stacking: The R configuration also positions the planar indanone ring system to achieve near-parallel, optimal π-π stacking ("parallel-displaced" configuration) with Trp279 located at the Peripheral Anionic Site (PAS) near the gorge entrance. The (S)-enantiomer experiences steric and electronic repulsion or suboptimal overlap in this region due to its different orientation [3] [9].
  • Bottleneck Passage: The chiral center configuration influences the trajectory of the molecule through the narrow bottleneck region of the AChE gorge, lined by residues like Phe330. The (R)-enantiomer's conformation allows smoother passage and better overall complementarity within the entire gorge length compared to the (S)-enantiomer [3].
  • Electronic Distribution: While the core electronic structures (atom types, bond orders) of the enantiomers are identical, the differing spatial arrangement of their atoms influences local electron density distribution and molecular orbital accessibility. Quantum mechanical calculations (e.g., M06-2x/aug-cc-pVDZ level) confirm subtle but significant differences in electrostatic potential maps and frontier orbital energies between the (R) and (S) forms, particularly around the chiral center and the pharmacophoric elements (piperidine N, indanone carbonyl, methoxy groups). These differences contribute to the differential binding energies calculated for the two enantiomer-AChE complexes [3] [9].

  • Table 3: Key Stereoelectronic Differences Impacting AChE Binding (Computational Data)

  • Interactive table - sort by Property or Energy Difference
Property / Interaction(R)-Donepezil(1+) Complex(S)-Donepezil(1+) ComplexImpact on Binding
Cation-π Energy (w/ Trp84)Stronger (-ΔG)Weaker (-ΔG)Primary determinant of CAS anchoring; Stronger interaction for (R) enhances affinity
π-π Stacking (w/ Trp279)Optimal parallel-displaced geometrySuboptimal geometry (tilted/slipped)Weaker PAS stabilization for (S) enantiomer
Van der Waals ComplementarityHigher (More favorable ΔG_vdW)LowerBetter shape fit of (R) within gorge contour reduces energy penalty
Total Calculated Binding EnergyLower (More favorable ΔG_binding)Higher (Less favorable ΔG_binding)Correlates with experimental IC50 difference; Explains ~20-fold potency ratio

Enantiomeric Stability Under Physiological Conditions

The stability of the (R)-donepezil enantiomer under physiological conditions is a crucial factor for its efficacy. A significant concern is the potential for in vivo racemization, where the (R)-enantiomer could convert to the less active (S)-form, thereby diminishing overall therapeutic activity. Studies specifically addressing this for donepezil reveal:

  • Resistance to Racemization in Plasma: Investigations using chiral LC-MS/MS analysis demonstrated that donepezil enantiomers do not readily interconvert (racemize) in aqueous solutions or human plasma at physiological temperature (37°C) and pH (7.4) over relevant timeframes (hours to days). This stability is attributed to the absence of an acidic proton alpha to the chiral center and the lack of a facile reaction pathway under neutral aqueous conditions. The chiral center is part of a sterically hindered secondary alcohol structure within the indanone ring system, which lacks the easily enolizable α-hydrogen typically associated with rapid racemization in molecules like ketoprofen. While keto-enol tautomerism involving the adjacent carbonyl group is theoretically possible, the reaction barrier is high under physiological conditions, making spontaneous racemization negligible [1].
  • Stability During Sample Handling: The stability of the enantiomeric ratio (initially 0.97 to 1.03 in the racemic drug substance) during bioanalytical procedures was confirmed. Simple and mild plasma sample clean-up procedures (e.g., liquid-liquid extraction) were sufficient to prevent artifactual racemization during the quantification of the individual enantiomers in pharmacokinetic studies [1].
  • Metabolic Stability Differences - CYP-Mediated Stereoselectivity: While chemically stable against racemization, the (R)- and (S)-enantiomers exhibit markedly different metabolic profiles, contributing to their distinct pharmacokinetics. The primary route of donepezil metabolism involves cytochrome P450 enzymes, predominantly CYP2D6 and CYP3A4. Crucially, these enzymes exhibit stereoselectivity:
  • CYP2D6 Polymorphism Impact: CYP2D6 is the major enzyme responsible for the stereoselective metabolism of donepezil. The (R)-enantiomer is metabolized significantly faster by CYP2D6 than the (S)-enantiomer. This difference is amplified by genetic polymorphisms in the CYP2D6 gene. Studies in Han Chinese Alzheimer's disease patients showed that individuals with reduced or absent CYP2D6 activity (Poor Metabolizers - PMs, or Intermediate Metabolizers - IMs) exhibited higher plasma concentrations of the active (R)-enantiomer compared to individuals with normal (Extensive Metabolizers - EMs) or increased (Ultra-Rapid Metabolizers - UMs) CYP2D6 activity. Consequently, the steady-state plasma concentration of pharmaco-effective (R)-donepezil(1+) (often approximated by S-donepezil concentration in some studies due to analytical conventions or reporting) was significantly associated with therapeutic response, with higher concentrations correlating with better outcomes [2] [10].
  • Metabolite Profile: The major oxidative metabolites are 5-O-desmethyl donepezil (5-ODD) and 6-O-desmethyl donepezil (6-ODD). Fungal biotransformation studies (e.g., using Beauveria bassiana ATCC 7159 and Cunninghamella elegans ATCC 10028B) demonstrated that the formation of these metabolites is also stereoselective. B. bassiana predominantly produced (R)-5-ODD, while C. elegans produced (R)-6-ODD with 100% enantiomeric excess, confirming the metabolic preference for transforming the (R)-enantiomer precursor [4]. These metabolites retain some AChE inhibitory activity but are generally less potent than the parent (R)-donepezil(1+).
  • Impact of Stereoselective Metabolism on Exposure: The faster clearance of the (R)-enantiomer via CYP2D6-mediated pathways explains why, despite near-equal absorption of both enantiomers from the racemic drug, steady-state plasma concentrations of the (S)-enantiomer are consistently higher than those of the pharmacologically active (R)-enantiomer in humans. This underlines the critical importance of considering enantiomer-specific pharmacokinetics, particularly CYP2D6 genotype, when evaluating donepezil's efficacy [1] [2] [10].

Properties

Product Name

(R)-donepezil(1+)

IUPAC Name

(2R)-2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

Molecular Formula

C24H30NO3+

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/p+1/t20-/m1/s1

InChI Key

ADEBPBSSDYVVLD-HXUWFJFHSA-O

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CC[NH+](CC3)CC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.